Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate
Description
Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[44]nonane-1-carboxylate is an organic compound with the molecular formula C12H22N2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen atom
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)21-14(20)18-11-7-13(17-10-6-12-19)16(18)8-4-5-9-16/h13,17,19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVYJMICALIVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCCC2)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable ketone with an amine under acidic conditions to form the spirocyclic intermediate.
Introduction of the Hydroxypropylamino Group: The hydroxypropylamino group can be introduced by reacting the spirocyclic intermediate with 3-chloropropanol in the presence of a base such as sodium hydride.
Protection of the Amino Group: The amino group is protected by reacting the intermediate with tert-butyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Various nucleophiles (e.g., alkyl halides), base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), room temperature to reflux.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Comparison
Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate is unique due to the presence of the hydroxypropylamino group, which imparts additional functionality and potential reactivity compared to similar spirocyclic compounds. This functional group allows for further chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
